![molecular formula C11H19NO2 B14347165 Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate CAS No. 92492-17-6](/img/structure/B14347165.png)
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-azabicyclo[322]nonane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate typically involves the stereoselective capture of chiral carbocations. One common method includes the use of enantiopure starting materials and specific reaction conditions to ensure the desired stereochemistry . For example, the reaction might involve the use of silver triflate and other reagents under controlled temperatures and inert atmospheres .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiprotozoal properties.
Medicine: Research has explored its potential as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the observed biological activities . For example, its antiprotozoal activity may involve the inhibition of key enzymes or disruption of cellular processes in protozoa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
3-Azabicyclo[3.2.2]nonanes: These compounds also feature a nitrogen atom within the ring but have different substitution patterns.
Uniqueness
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate is unique due to its specific ring structure and the presence of an ethyl ester group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
92492-17-6 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)10-4-3-9-5-7-12(10)8-6-9/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
VOEGLDOUEFECRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC2CCN1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
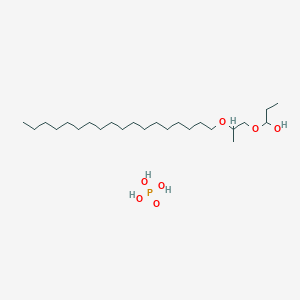
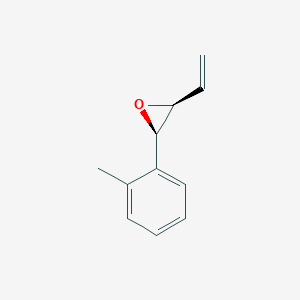
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)


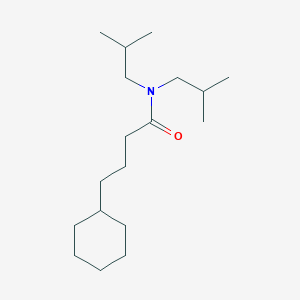
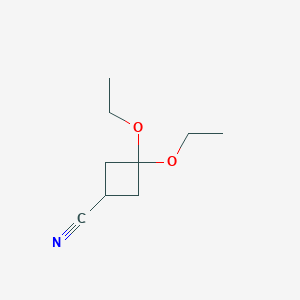
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

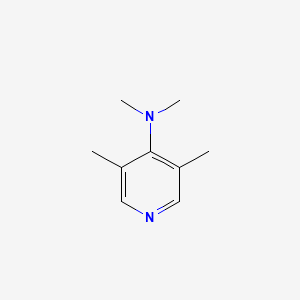
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
